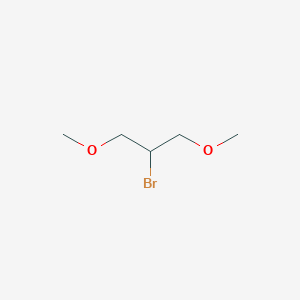
2-Bromo-1,3-dimethoxypropane
Descripción general
Descripción
2-Bromo-1,3-dimethoxypropane is an organic compound with the molecular formula C5H11BrO2 . It has a molecular weight of 183.05 .
Synthesis Analysis
The synthesis of 2-Bromo-1,3-dimethoxypropane involves the reaction of compound 29.1 (157g, 2.7 mol) in CH30H (1.6 L) at 0°C with Br2 (950 g, 5.9 mol). The reaction is stirred with warming for 15 hours . Another method involves the upper protection reaction where 30 g of 1-bromoacetone is dissolved in 13 mL of methanol at room temperature, then 26 g of trimethyl orthoformate and 5.2 g of concentrated hydrochloric acid are added in sequence, and the mixture is stirred and reacted at room temperature for 2 hours .Molecular Structure Analysis
The IUPAC name for 2-Bromo-1,3-dimethoxypropane is 1-bromo-2,3-dimethoxypropane . The InChI code is 1S/C5H11BrO2/c1-7-4-5(3-6)8-2/h5H,3-4H2,1-2H3 .Chemical Reactions Analysis
Under aerobic conditions, 2-Bromo-1,3-dimethoxypropane catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant . The reaction mechanism involves an addition of HBr to the double bond of 3,3-dimethyl-1-butene, resulting in the formation of 2-bromo-2,3-dimethylbutane .Physical And Chemical Properties Analysis
2-Bromo-1,3-dimethoxypropane has a molecular weight of 183.04 g/mol . The boiling point is estimated to be around 235°C .Aplicaciones Científicas De Investigación
Mechanisms in Organic Synthesis
2-Bromo-1,3-dimethoxypropane is involved in various mechanisms within organic synthesis. For instance, it plays a role in the formation of dimeric and reduced products from α-halo amides with sodium methoxide. This process supports the S RN 1 mechanism for the formation of both dimeric and reduced products, illustrating its importance in organic reaction mechanisms (Simig et al., 1978). Additionally, it is involved in reactions yielding radical-anion radical chain processes, further emphasizing its role in complex organic reactions (Simig & Lempert, 1979).
Formation of Heterocycles and Cyclopropanes
The compound is utilized in the formation of cyclopropanes and five-membered heterocycles. This is evident in reactions involving 3-bromo-5-methoxyfuran-2(5H)-one, where cyclopropane lactones are formed. Such applications demonstrate the versatility of 2-Bromo-1,3-dimethoxypropane in synthesizing various cyclic compounds (Farin˜a et al., 1987).
Applications in Microscopy
In the field of microscopy, 2-Bromo-1,3-dimethoxypropane has been used for the chemical dehydration of biological tissues. This technique is simpler and quicker than traditional methods, maintaining the ultrastructural integrity of various tissues for electron microscopic examinations (Muller & Jacks, 1975).
Synthesis of Protected Carbonyls
2-Bromo-1,3-dimethoxypropane reacts with ethanediol analogs to yield protected carbonyls under environmentally benign conditions. This highlights its role in green chemistry, providing efficient synthesis methods that are solvent-free and utilize microwave irradiation (Pério et al., 1998).
Conformational Studies
The compound has been the subject of conformational studies, where its molecular conformation in various phases (vapour, liquid, solid) was investigated. This research contributes to a deeper understanding of the molecular structure and behavior of such organic compounds (Kumar & Verma, 1974).
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-dimethoxypropane involves two distinct reactions with thiols. Under aerobic conditions, it catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant. By-products of this reaction are active oxygen species such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound .
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1,3-dimethoxypropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-7-3-5(6)4-8-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATIPDVXXMRIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533986 | |
| Record name | 2-Bromo-1,3-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90321-39-4 | |
| Record name | 2-Bromo-1,3-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



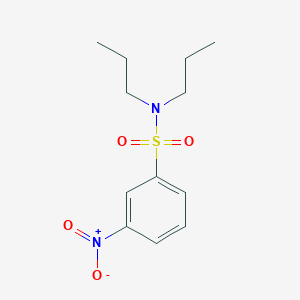
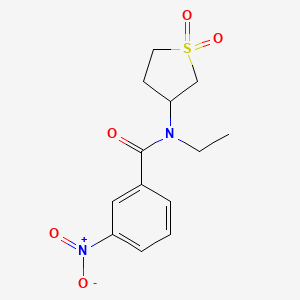

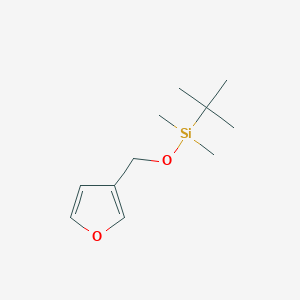
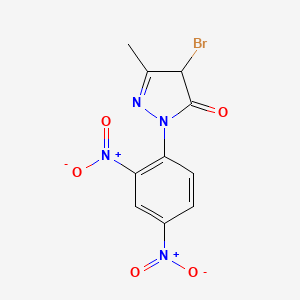

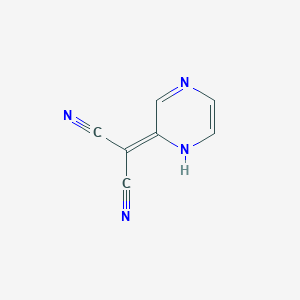
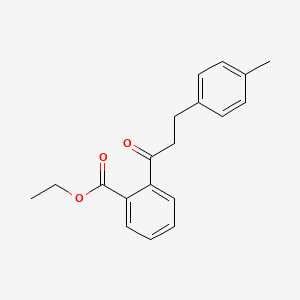
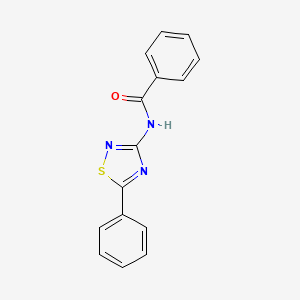

![6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3058521.png)
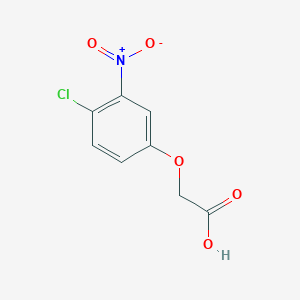
![3-(3-methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3058525.png)
![Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]-](/img/structure/B3058527.png)